molecular formula C21H16FNO2 B12436227 4-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid

4-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid

Cat. No.: B12436227
M. Wt: 333.4 g/mol
InChI Key: DFJBOLNIHJRSHP-UHFFFAOYSA-N
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Description

It is also referred to as MEM-1414 or DR-2313. This compound has garnered interest due to its unique chemical structure and potential therapeutic applications.

Preparation Methods

The synthesis of 4-[(4-fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves several steps. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid under specific reaction conditions . The reaction typically requires a solvent such as ethanol or methanol and a catalyst like piperidine. The mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-[(4-fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(4-fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer.

    Industry: It may be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(4-fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting key enzymes involved in disease progression .

Comparison with Similar Compounds

4-[(4-fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of 4-[(4-fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid lies in its tetrahydroacridine core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C21H16FNO2

Molecular Weight

333.4 g/mol

IUPAC Name

4-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid

InChI

InChI=1S/C21H16FNO2/c22-15-10-8-13(9-11-15)12-14-4-3-6-17-19(21(24)25)16-5-1-2-7-18(16)23-20(14)17/h1-2,5,7-12H,3-4,6H2,(H,24,25)

InChI Key

DFJBOLNIHJRSHP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O

Origin of Product

United States

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